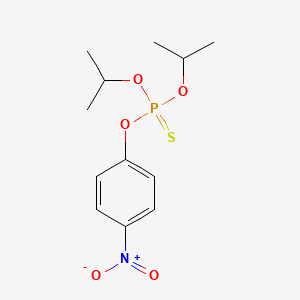
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and nitrophenyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of phosphate esters.
Reduction: Formation of amine derivatives.
Substitution: Formation of new ester or thioester compounds.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Employed in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the interaction with biological molecules, such as enzymes. The phosphorothioate group can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This mechanism is particularly relevant in its use as a pesticide, where it targets specific enzymes in pests.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester:
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester: Another related compound with ethyl groups instead of isopropyl groups.
Uniqueness
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is unique due to its specific alkyl groups, which can influence its reactivity and biological activity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
74-59-9 |
|---|---|
Fórmula molecular |
C12H18NO5PS |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
(4-nitrophenoxy)-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H18NO5PS/c1-9(2)16-19(20,17-10(3)4)18-12-7-5-11(6-8-12)13(14)15/h5-10H,1-4H3 |
Clave InChI |
HPRUXUNKZOGTDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


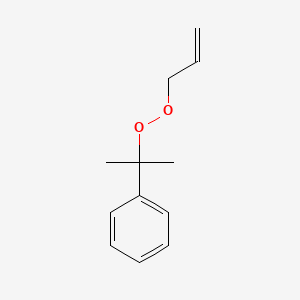
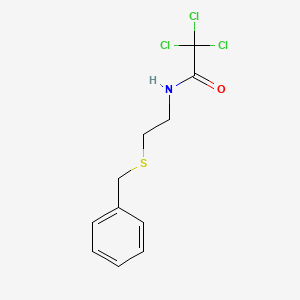
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)



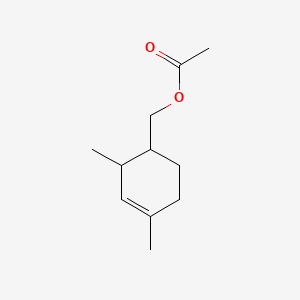
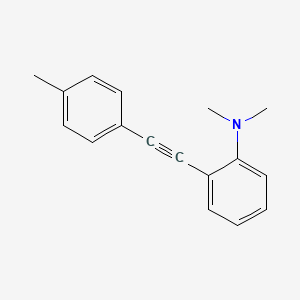

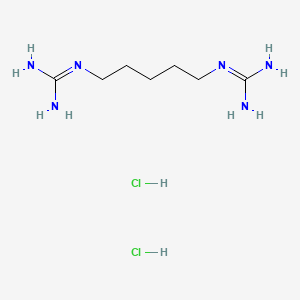
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
